N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H18N6O2 and its molecular weight is 314.349. The purity is usually 95%.
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Scientific Research Applications
Synthesis of N-alkylated Derivatives
N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles have been synthesized based on N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine. This synthesis involved alkylation with halo compounds and conversion of the resulting hydrazide into thiosemicarbazide, which then underwent cyclization reactions to produce the derivatives. Additionally, sugar hydrazones were formed through condensation with monosaccharide aldoses, which underwent cyclization to afford oxadiazoline derivatives (El-Essawy & Rady, 2011).
Synthesis of Antileukemic Derivatives
Furanyl and pyranyl derivatives of 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide and 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide have been synthesized and tested for antileukemic activity. These derivatives showed significant activity against leukemic cells, demonstrating their potential in cancer treatment (Earl & Townsend, 1979).
ANRORC Reaction Mechanism
A study explored the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, involving ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation. This led to the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, with the reaction mechanism confirmed by HPLC/MS analysis (Ledenyova et al., 2018).
Biological Applications
Anticancer and Antimicrobial Activities
Several heterocycles incorporating antipyrin-4-yl or antipyrin-4-ylcarboxamide moiety have been synthesized and found to possess notable anticancer and antimicrobial activities. This suggests their potential use in developing new therapeutic agents (Riyadh, Kheder & Asiry, 2013).
Anti-5-Lipoxygenase Agents
A novel series of pyrazolopyrimidines derivatives were synthesized and demonstrated significant cytotoxic and 5-lipoxygenase inhibition activities. This highlights their potential as anti-inflammatory and anticancer agents (Rahmouni et al., 2016).
Antibacterial and Antifungal Activities
New pyrazoline and pyrazole derivatives have been synthesized and shown to possess considerable antibacterial and antifungal activities, indicating their potential in combating infectious diseases (Hassan, 2013).
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-10-7-11(2)21(18-10)13(14-5-4-6-23-14)8-16-15(22)12-9-20(3)19-17-12/h4-7,9,13H,8H2,1-3H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEZICNSOBHDOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CN(N=N2)C)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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